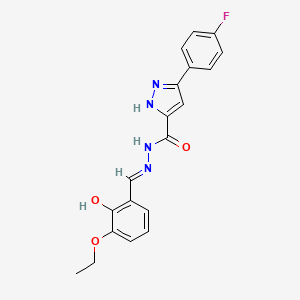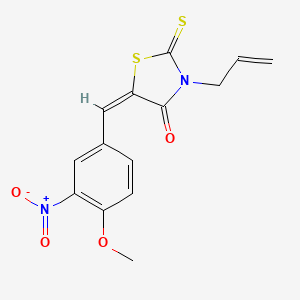![molecular formula C18H16N2O2S B11667174 N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide](/img/structure/B11667174.png)
N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide” is a complex organic compound that belongs to the class of acetamides This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide” typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions.
Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, compounds with benzothiophene cores are often investigated for their potential as pharmaceuticals, particularly for their anti-inflammatory and anticancer properties.
Medicine
Medicinally, such compounds may be explored for their potential therapeutic effects, including as enzyme inhibitors or receptor modulators.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mecanismo De Acción
The mechanism of action of “N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide” would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, modulating their activity. The benzothiophene core can interact with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide: can be compared with other benzothiophene derivatives, such as or .
Dimethylphenyl derivatives: Compounds like or .
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H16N2O2S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C18H16N2O2S/c1-11-8-9-15(12(2)10-11)20(13(3)21)19-18-17(22)14-6-4-5-7-16(14)23-18/h4-10H,1-3H3/b19-18- |
Clave InChI |
YQXATWOKTUWEGB-HNENSFHCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N(C(=O)C)/N=C\2/C(=O)C3=CC=CC=C3S2)C |
SMILES canónico |
CC1=CC(=C(C=C1)N(C(=O)C)N=C2C(=O)C3=CC=CC=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11667096.png)
![(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11667102.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11667110.png)

![3-(4-bromophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667123.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-hydroxyphenyl)benzamide](/img/structure/B11667129.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11667150.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667151.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B11667152.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11667156.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11667178.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667187.png)
![(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667194.png)
